2,7-Diaminofluorene
Overview
Description
2,7-Diaminofluorene, also known as 2,7-Fluorenediamine, is a chemical compound with the empirical formula C13H12N2 . It is used as a substitute for the carcinogenic benzidine in the chromogenic assay of peroxidases . It is also widely used in the preparation of dyes, plastics, pharmaceuticals, and electroluminescent materials .
Synthesis Analysis
The synthesis of 2,7-Diaminofluorene involves the use of 2,7-Dinitrofluorene and Pd/C in THF/MeOH, which is stirred at room temperature for 24 hours under H2 . The catalyst is then removed by filtration through a pad of Celite and washed with ethyl acetate .Molecular Structure Analysis
The molecular weight of 2,7-Diaminofluorene is 196.25 . Its molecular formula is C13H12N2 . The SMILES string representation is Nc1ccc-2c(Cc3cc(N)ccc-23)c1 .Chemical Reactions Analysis
The anodic oxidation of 2,7-Diaminofluorene leads to the formation of electroactive polymer films on Au electrodes . These films are characterized by cyclic voltammetry and controlled potential electrolysis .Physical And Chemical Properties Analysis
2,7-Diaminofluorene is a powder with a melting point of 160-162 °C (lit.) . It is slightly soluble in cold water, soluble in hot water, and sparingly soluble in ethanol and acetone .Scientific Research Applications
1. Hepatitis C Virus Inhibitors
- Summary of Application: 2,7-Diaminofluorene is used in the design and synthesis of novel symmetric fluorene-2,7-diamine derivatives as potent Hepatitis C Virus (HCV) inhibitors . These novel analogs share a common symmetrical prolinamide 2,7-diaminofluorene scaffold .
- Methods of Application: Modification of the 2,7-diaminofluorene backbone included the use of (S)-prolinamide or its isostere (S,R)-piperidine-3-caboxamide, both bearing different amino acid residues with terminal carbamate groups .
- Results or Outcomes: Compound 26 exhibited potent inhibitory activity against HCV genotype (GT) 1b with an effective concentration (EC50) = 36 pM and a selectivity index of >2.78 × 10^6 . It showed high selectivity on GT 1b versus GT 4a and a significant antiviral effect against GT 3a (EC50 = 1.2 nM) .
2. Chromogenic Assay of Peroxidases
- Summary of Application: 2,7-Diaminofluorene is used as a substitute for the carcinogenic benzidine in the chromogenic assay of peroxidases .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
3. Dye Synthesis
- Summary of Application: 2,7-Diaminofluorene is used in the synthesis of dyes . It is one of the derivatives of fluorene, which is a separated product of coal tar .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Analytical Reagent for Metals
- Summary of Application: 2,7-Diaminofluorene is used as an analytical reagent for metals .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Spectral Shifts in Prototropic Reactions
- Summary of Application: 2,7-Diaminofluorene (DAF) is used to study unusual spectral shifts in prototropic reactions . The red shift observed in the absorption spectrum of DAF in ether and acetonitrile is either due to the proton-donating capacity of the solute or due to its dispersive interactions with the solvent . A blue shift in methanol and water is due to the proton-accepting nature of DAF .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Electroluminescent Material
- Summary of Application: 2,7-Diaminofluorene is one of fluorene derivatives, is widely used in the preparation of electroluminescent material .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
2,7-Diaminofluorene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from oxidizing agents .
Relevant Papers The paper “Photoinduced intramolecular electron transfer in a 2,7-diaminofluorene chromophore decorated with two benzophenone subunits” provides an extensive photophysical analysis of a 2,7-bis-(N-4-methoxyphenyl-N-phenylamino)fluorene derivative covalently linked with two benzophenone moieties . Another paper titled “Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors” discusses the use of 2,7-Diaminofluorene in the development of potent hepatitis C virus inhibitors .
properties
IUPAC Name |
9H-fluorene-2,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCJAJRILVFXAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5178-56-3 (mono-hydrochloride) | |
Record name | 9H-Fluorene-2,7-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00200503 | |
Record name | 9H-Fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |
Record name | 2,7-Fluorenediamine | |
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URL | https://haz-map.com/Agents/9966 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2,7-Diaminofluorene | |
CAS RN |
525-64-4 | |
Record name | 2,7-Diaminofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9H-Fluorene-2,7-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Diaminofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorene-2,7-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-DIAMINOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63328L315 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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